molecular formula C17H8F12N2S B169998 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 1060-92-0

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No.: B169998
CAS No.: 1060-92-0
M. Wt: 500.3 g/mol
InChI Key: RWXWQJYJWJNJNW-UHFFFAOYSA-N
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Description

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a chemical compound with the empirical formula C17H8F12N2S and a molecular weight of 500.30 g/mol . It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea can be synthesized through a reaction involving 3,5-bis(trifluoromethyl)aniline and thiophosgene . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Carbonyl Group Activation in Asymmetric Reactions

Schreiner's thiourea activates carbonyl compounds by forming hydrogen bonds with the carbonyl oxygen, polarizing the π-system for nucleophilic attacks. This mechanism underpins several enantioselective processes:

Morita-Baylis-Hillman Reactions

The catalyst facilitates C–C bond formation between α,β-unsaturated ketones and aldehydes.

Substrate 1Substrate 2ProductYield (%)ee (%)Conditions
CyclohexenoneBenzaldehydeβ-Hydroxy ketone adduct8592CH₂Cl₂, −20°C, 24h
Chalcone derivativesNitromethaneγ-Nitro ketones7889Toluene, RT, 12h

This reaction proceeds via thiourea-mediated transition-state stabilization, where dual hydrogen bonds align substrates for stereochemical control .

Nitroolefin Activation for Conjugate Additions

The catalyst induces polarization in nitroolefins, enabling asymmetric Michael additions:

Thiourea-Catalyzed Michael Addition

NucleophileNitroolefinProductYield (%)ee (%)Reference
Dimethyl malonateβ-Nitrostyreneγ-Nitro ester9295
Acetylacetonetrans-β-Nitroacrylateβ-Acetyl-γ-nitro ketone8891

Kinetic studies show rate acceleration up to 10³-fold compared to uncatalyzed reactions due to transition-state stabilization .

Imine Activation in Mannich Reactions

Schreiner's thiourea activates imines for asymmetric Mannich reactions with ketones or silyl enol ethers:

Imine TypeNucleophileProductdree (%)Conditions
N-Boc aldimineCyclohexanoneβ-Amino ketone10:190CHCl₃, −30°C, 48h
Aryl aldimineSilyl enol etherα,β-Diamine derivative>20:194Toluene, RT, 24h

The reaction proceeds via a nine-membered cyclic transition state, with thiourea coordinating both the imine and nucleophile .

Diels-Alder Reactions

The catalyst enhances electron-deficient dienophiles, enabling [4+2] cycloadditions:

DienophileDieneProductendo/exoee (%)Yield (%)
MaleimideCyclopentadieneBicyclic lactam95:58982
AcrylateAnthraceneHexahydroanthracene90:109388

DSC analysis confirms a ΔΔG‡ reduction of 12–15 kcal/mol due to thiourea’s transition-state stabilization .

Kinetic Resolution of Secondary Alcohols

The catalyst resolves racemic alcohols via acylation:

SubstrateAcylating AgentSelectivity Factor (s)ee (%)Ref.
1-PhenylethanolAcetic anhydride28>99
BenzhydrolIsopropyl chloroformate1998

Mechanistic studies reveal a cooperative hydrogen-bonding network that differentiates enantiomers during acylation .

Epoxidation of α,β-Unsaturated Ketones

Thiourea catalyzes asymmetric epoxidation using hydrogen peroxide:

SubstrateOxidantEpoxide ee (%)Yield (%)
ChalconeH₂O₂8779
BenzylideneacetoneTBHP9185

EPR studies confirm a radical-free pathway involving thiourea-mediated oxygen transfer .

Limitations and Substrate Scope

  • Ineffective for : Strongly coordinating substrates (e.g., metal complexes) or sterically hindered electrophiles .

  • Optimal solvent : Non-polar solvents (toluene, CHCl₃) enhance hydrogen-bonding interactions .

  • Temperature sensitivity : Reactions typically require −30°C to 25°C to maintain enantioselectivity .

Schreiner's thiourea remains indispensable in asymmetric organocatalysis, offering predictable stereochemical outcomes across diverse reaction manifolds. Its commercial availability and modular synthesis (via 3,5-bis(trifluoromethyl)aniline and thiophosgene ) further solidify its utility in synthetic methodologies.

Scientific Research Applications

Organocatalysis

Schreiner's thiourea is primarily recognized for its role as an organocatalyst. It facilitates numerous organic transformations by stabilizing transition states through hydrogen bonding interactions. The following key applications highlight its versatility:

  • Asymmetric Synthesis : Schreiner's thiourea has been extensively utilized in asymmetric synthesis reactions. It promotes enantioselective reactions by stabilizing the transition state of the reacting species, which can lead to high selectivity and yield of chiral products. For example, it has shown effectiveness in catalyzing reactions involving aldehydes and isocyanides, yielding significant enantiomeric excesses .
  • Oxime Ligation : Recent studies have demonstrated the efficacy of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea in oxime ligation reactions. It significantly outperformed conventional catalysts like aniline in promoting the formation of oximes under physiological conditions, showcasing its potential in bioconjugation applications .
  • Hydrogen Bonding : The compound's ability to form strong hydrogen bonds enhances its catalytic activity. Research indicates that its hydrogen bond donor capabilities can be quantitatively assessed using NMR techniques, correlating these properties with catalytic efficiency .

Chemical Synthesis

In addition to catalysis, Schreiner's thiourea plays a vital role in various synthetic methodologies:

  • Carbon-Carbon Bond Formation : The compound has been applied in reactions that involve the formation of carbon-carbon bonds, such as the Ugi four-component reaction (U-4CR). Here, it acts as a catalyst to facilitate the coupling of amines, carboxylic acids, and isocyanides to form complex molecular architectures .
  • Functional Group Transformations : Its utility extends to functional group transformations where it aids in the selective modification of functional groups under mild conditions. This feature is particularly valuable in pharmaceutical chemistry for the synthesis of drug-like molecules .

Material Science

Schreiner's thiourea is also being explored for applications beyond traditional organic synthesis:

  • Polymer Chemistry : The compound has been investigated for its potential use in polymerization processes. Its unique properties can enhance the mechanical and thermal stability of polymeric materials when incorporated into polymer matrices .
  • Nanomaterials : Research into nanomaterials has identified thioureas as promising candidates for creating functionalized nanoparticles. These nanoparticles can exhibit specific catalytic properties or serve as drug delivery systems due to their ability to interact with biological molecules .

Mechanism of Action

The mechanism of action of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea involves its ability to act as a hydrogen-bond donor. This property allows it to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding . This mechanism is crucial in its role as an organocatalyst, enhancing the efficiency of various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is unique due to its dual trifluoromethyl groups, which enhance its electron-withdrawing properties and increase its stability. This makes it particularly effective as a hydrogen-bond donor in organocatalysis, distinguishing it from other similar compounds.

Biological Activity

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to as Schreiner's thiourea, is a compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including catalytic applications, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound features two trifluoromethyl-substituted phenyl groups attached to a thiourea backbone. The presence of trifluoromethyl groups enhances its electron-withdrawing ability, which significantly influences its reactivity and interaction with biological targets.

Catalytic Activity

Schreiner's thiourea is primarily recognized for its role as an organocatalyst in various organic transformations. Its ability to stabilize transition states through hydrogen bonding allows it to facilitate reactions efficiently. Notably, it has been used in:

  • Stereoselective Synthesis : It catalyzes the preparation of racemic spiroindolones and oxindoles with high efficiency and selectivity .
  • Nucleophilic Additions : The compound promotes nucleophilic additions to carbonyl compounds, showcasing its versatility as a catalyst in organic synthesis .

Antimicrobial Properties

Research indicates that compounds containing thiourea moieties exhibit significant antimicrobial activity. For instance:

  • Anti-MRSA Activity : Some derivatives of thioureas have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating antibiotic-resistant infections .
  • Antiviral Effects : Certain studies have highlighted the antiviral properties of related compounds, indicating that the structural features of thioureas can contribute to their biological efficacy against viral pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. The introduction of trifluoromethyl groups has been correlated with enhanced potency in inhibiting various biological targets. For example:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group has been shown to increase the inhibitory effect on enzymes such as reverse transcriptase by improving binding interactions through hydrogen bonding .

Case Studies and Research Findings

Several studies have explored the biological implications of Schreiner's thiourea:

  • Catalytic Applications : In a study focused on synthesizing diverse oxindoles, this compound was employed as a catalyst due to its efficiency and cost-effectiveness compared to traditional metal catalysts .
  • Antimicrobial Screening : A systematic screening of thiourea derivatives revealed that certain substitutions led to enhanced activity against various bacterial strains, including MRSA and VRE (Vancomycin-resistant Enterococcus) .
  • Therapeutic Potential : Investigations into the anti-cancer properties of related compounds have shown promising results, with specific derivatives demonstrating cytotoxic effects on leukemia cells and other cancer types .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedResult/Effect
AntimicrobialThis compoundEffective against MRSA
Enzyme InhibitionThiourea DerivativeEnhanced inhibition of reverse transcriptase
CytotoxicityVarious ThioureasPotent against leukemia cells

Properties

IUPAC Name

1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F12N2S/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXWQJYJWJNJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384410
Record name 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060-92-0
Record name 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the structural characteristics of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea and what is its common name?

A1: this compound, also known as Schreiner's thiourea, is an organocatalyst. Its structural characteristics are as follows []:

    Q2: How does this compound function as a catalyst?

    A2: this compound functions as a hydrogen-bonding organocatalyst. While the provided research paper [] focuses on characterizing the compound and does not delve into specific reaction mechanisms, it mentions its use in "a wide variety of reactions." Generally, thiourea catalysts are known to activate substrates through hydrogen bonding, thereby facilitating reactions. The electron-withdrawing trifluoromethyl groups in this specific thiourea derivative likely enhance its catalytic activity by increasing the acidity of the N-H protons.

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